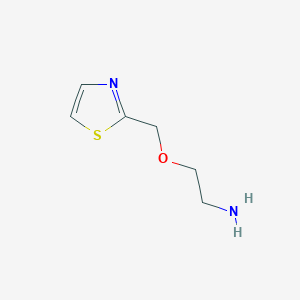

2-(Thiazol-2-ylmethoxy)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-thiazol-2-ylmethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUFIVLICJKYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Keystone of Advanced Synthesis: Thiazole Containing Scaffolds

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal and materials chemistry. nih.goveurekaselect.comnih.gov This structural motif is not merely an inert scaffold; its unique electronic properties and ability to participate in various chemical interactions make it a privileged structure in the design of new chemical entities. bohrium.com

Thiazole and its derivatives are integral components of numerous biologically active compounds, including natural products like vitamin B1 (thiamine) and blockbuster drugs such as the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam. nih.goveurekaselect.combohrium.com The versatility of the thiazole nucleus is demonstrated by its presence in a wide range of therapeutic agents, including antimicrobial, anticancer, and antifungal compounds. eurekaselect.comresearchgate.net The ability of the thiazole ring to act as a bioisostere for other functional groups, coupled with its metabolic stability, has made it a favored component in drug discovery programs. bohrium.comresearchgate.net Researchers have extensively explored the synthesis of thiazole derivatives to create novel compounds with improved potency and tailored pharmacokinetic profiles. nih.govresearchgate.net

The Functional Driver: the Role of Ethanamine Moieties

The ethanamine moiety, a simple two-carbon chain terminating in an amino group, plays a critical role in defining the chemical reactivity and functional properties of a molecule. wikigenes.orgwikipedia.org The primary amine group is a key functional handle, acting as a nucleophile and a base, which allows for a wide range of chemical transformations. wikipedia.org This reactivity is fundamental in the construction of larger, more complex molecular architectures through reactions such as acylation, alkylation, and the formation of Schiff bases. wikipedia.orgnih.gov

A Multifunctional Intermediate for Innovation: an Overview of 2 Thiazol 2 Ylmethoxy Ethanamine

Pioneering Synthetic Routes to this compound

Early synthetic strategies for this compound and related structures laid the groundwork for the development of more sophisticated methods. These initial approaches can be broadly categorized into two main pathways: those that build upon a pre-existing thiazole ring and those that construct the thiazole ring as a key step in the synthetic sequence.

Strategies Involving Thiazole Ring Functionalization and Amine Introduction

One of the fundamental approaches to synthesizing this compound involves the functionalization of a pre-formed thiazole ring, followed by the introduction of the amine group. A common starting material for this strategy is a 2-(halomethyl)thiazole derivative. The synthesis typically proceeds through a nucleophilic substitution reaction where the halogen is displaced by an appropriate oxygen-containing nucleophile, which is then elaborated to introduce the amine functionality.

For instance, 2-(chloromethyl)thiazole (B1590920) can be reacted with a protected amino alcohol, such as N-Boc-2-aminoethanol, in the presence of a base to form the ether linkage. Subsequent deprotection of the amine group yields the target compound. This method offers a straightforward way to introduce the desired side chain onto the thiazole core.

Methodologies Utilizing Thiazole Derivatives and Amine Precursors in Chemical Reactions

An alternative and widely employed strategy is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. youtube.com In the context of this compound, this could involve a custom-synthesized thioamide precursor that already contains the ether and protected amine functionalities.

For example, a thioamide derived from 2-methoxyethanamine could be reacted with a suitable α-halocarbonyl compound to construct the thiazole ring directly with the desired side chain in place. youtube.com This approach is highly versatile, as the substitution pattern on the thiazole ring can be readily modified by changing the α-halocarbonyl component.

A general representation of the Hantzsch synthesis is provided below:

| Reactant 1 | Reactant 2 | Product |

| α-Haloketone | Thioamide | Substituted Thiazole |

Modern Approaches in Thiazole-Ether-Amine Linkage Formation

Contemporary synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing complex molecules like this compound. These modern approaches often employ catalysis to achieve high levels of chemo- and regioselectivity.

Catalytic Strategies for Chemo- and Regioselective Ether Formation in the Presence of Amine Functionalities

The presence of both a nucleophilic amine and a hydroxyl group in the precursors for this compound presents a chemoselectivity challenge. Modern catalytic systems have been developed to address this issue, enabling the selective formation of the ether linkage without undesired reactions at the amine site.

One such strategy involves the use of transition metal catalysts, such as those based on palladium or copper, to facilitate the coupling of a thiazole-2-methanol derivative with a protected aminoethanol. nih.gov These catalysts can be fine-tuned with specific ligands to favor O-alkylation over N-alkylation, leading to the desired ether product with high selectivity.

Furthermore, organocatalysis has emerged as a powerful tool for regioselective synthesis. nih.govorganic-chemistry.org Chiral organic catalysts can be employed to promote the enantioselective formation of the ether linkage, which is particularly important for the synthesis of chiral analogues.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is crucial for understanding their biological activity. Asymmetric synthesis techniques are employed to control the stereochemistry at chiral centers within the molecule.

One approach involves the use of chiral auxiliaries. nih.gov A chiral auxiliary can be temporarily attached to the amine precursor, directing the subsequent ether formation to occur in a stereoselective manner. Once the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. researchgate.net Chiral metal complexes or organocatalysts can be used to catalyze the key bond-forming reactions, such as the etherification or the thiazole ring formation, with high enantioselectivity. For example, a chiral copper-based catalyst has been used for the asymmetric aminoborylation of unsaturated oxime esters to construct chiral N-heterocycles. researchgate.net

A notable example of a stereoselective reaction is the [3+2] cycloaddition, which has been used to create complex spirooxindole compounds containing an imidazo[2,1-b]thiazole (B1210989) scaffold in a stereoselective manner. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and improve sustainability. researchgate.netbohrium.com These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netbepls.com

In the synthesis of this compound and its analogues, green chemistry approaches can be implemented in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis. bohrium.com

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, minimizes waste and allows for milder reaction conditions. mdpi.com Biocatalysts, such as enzymes, are also being explored for their high selectivity and environmentally friendly nature. mdpi.com

Energy Efficiency: Microwave-assisted synthesis and ultrasonication are being employed to accelerate reaction rates, often leading to higher yields in shorter timeframes and with lower energy consumption compared to conventional heating methods. bohrium.combepls.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. One-pot, multi-component reactions are particularly advantageous in this regard. bepls.com

Recent research has highlighted the development of eco-friendly protocols for thiazole synthesis, such as using recyclable cross-linked chitosan (B1678972) hydrogel biocatalysts under ultrasonic irradiation. mdpi.com These methods offer high yields, mild reaction conditions, and the ability to reuse the catalyst, representing a significant step towards sustainable pharmaceutical manufacturing. mdpi.com

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to mitigate the environmental impact of chemical manufacturing. nih.gov Traditional methods for thiazole synthesis, such as the classic Hantzsch synthesis, often rely on volatile and hazardous organic solvents, prompting the development of cleaner alternatives. bepls.comnih.gov

Recent advancements focus on minimizing or eliminating solvent use through techniques like microwave irradiation and ultrasonic-assisted synthesis. nih.govnih.gov These methods not only reduce waste but also frequently lead to shorter reaction times and improved product yields. bohrium.com For instance, microwave-assisted synthesis of hydrazinyl thiazoles has been shown to be an efficient and environmentally benign method. bepls.com Similarly, ultrasonic irradiation has been employed in the synthesis of various thiazole derivatives, offering an energy-efficient alternative to conventional heating with high yields. mdpi.commdpi.com

| Green Synthetic Method | Key Features | Reported Advantages | Relevant Compounds |

|---|---|---|---|

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote reaction. | Mild conditions, reduced reaction times, high yields, energy efficient. mdpi.commdpi.com | Substituted Hantzsch thiazole derivatives. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid, efficient, high yields, can be solvent-free. bepls.comnih.gov | Hydrazinyl thiazoles, steroidal thiazoles. bepls.comnih.gov |

| Green Solvents (e.g., Water, PEG-400) | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Safer, reduced environmental impact, simplified workup. bepls.com | 2-Aminothiazoles, 2-(Alkylsulfanyl)thiazoles. bepls.com |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, atom economy. mdpi.comacs.org | Various thiazole scaffolds. acs.org |

Sustainable Catalysis for Enhanced Atom Economy and Efficiency

Sustainable catalysis is pivotal for developing efficient and economically viable synthetic routes for thiazole compounds. The focus lies on using catalysts that are not only highly active but also recoverable and reusable, which significantly improves atom economy and reduces waste. bohrium.comacs.org

Heterogeneous catalysts are particularly advantageous. For example, silica-supported tungstosilicic acid has been utilized as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, demonstrating good yields over multiple cycles. mdpi.comresearchgate.net Similarly, magnetic nanoparticles, such as NiFe2O4, have emerged as highly efficient, selective, and reusable catalysts for the green one-pot synthesis of thiazole scaffolds. acs.org Their magnetic nature allows for easy separation from the reaction mixture using an external magnet, simplifying purification. acs.org

Biocatalysts, derived from renewable sources, offer another eco-friendly option. Chitosan, a biodegradable polymer, and its derivatives have been developed as effective and recyclable biocatalysts. mdpi.comnih.gov For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of novel thiazole derivatives, providing high yields under mild conditions. nih.govacs.org The ability to reuse these catalysts for several reaction cycles without a significant loss in efficacy underscores their potential for sustainable industrial production. mdpi.comnih.gov

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalyst | Silica Supported Tungstosilicic Acid (SiW/SiO2) | Reusable, efficient for one-pot synthesis, easy filtration. | mdpi.comresearchgate.net |

| Magnetic Nanoparticle Catalyst | Nickel Ferrite (NiFe2O4) | High surface area, high selectivity, easily recoverable with a magnet, reusable. | acs.org |

| Biocatalyst | Chitosan-based Hydrogels (e.g., PIBTU-CS, TCsSB) | Eco-friendly, biodegradable, reusable, high yields under mild conditions. | mdpi.comnih.govacs.org |

Flow Chemistry and Continuous Synthesis Techniques for Optimized Production

Flow chemistry, or continuous processing, is a transformative technology for chemical synthesis, offering significant advantages over traditional batch methods, particularly for pharmaceutical production. mdpi.comnih.gov This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com The enhanced heat and mass transfer in flow reactors leads to better reaction control, improved safety (especially when handling hazardous intermediates), higher yields, and greater consistency. mdpi.comvapourtec.com

For a molecule like this compound, a continuous flow process could be designed based on the Hantzsch thiazole synthesis. The individual steps—such as the formation of the thioamide precursor and its subsequent cyclization with a suitable α-halocarbonyl compound—could be performed sequentially in different reactor modules. This approach would enable rapid optimization, automated production, and facile scalability, addressing key demands of modern pharmaceutical manufacturing. nih.govresearchgate.net

| Parameter | Flow Chemistry Advantage | Impact on Production |

|---|---|---|

| Reaction Time | Significantly reduced (minutes vs. hours). researchgate.net | Increased throughput and productivity. |

| Process Control | Precise control over temperature, pressure, and stoichiometry. mdpi.com | Higher consistency, improved yields, fewer side products. |

| Safety | Small reaction volumes minimize risks with hazardous reagents or exothermic reactions. mdpi.com | Safer operating conditions, enables use of otherwise challenging reaction pathways. |

| Scalability | Scaling up by running the system for longer periods ("scaling out"). | Seamless transition from laboratory discovery to industrial production. |

| Automation | Easily automated for high-throughput screening and optimization. nih.gov | Accelerated process development and discovery of new analogues. |

Exploration of Novel Protecting Group Strategies for Amine Functionality during Synthesis

Traditional amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or amides. youtube.comrsc.org These groups effectively reduce the amine's nucleophilicity and basicity by delocalizing the nitrogen lone pair through resonance. youtube.com For instance, converting the amine to an amide or a sulfonamide can render it unreactive to many electrophilic reagents or acidic conditions. youtube.comyoutube.com The phthalimide (B116566) group is another robust protecting group for primary amines, often used in the synthesis of amine-functionalized polymers and other complex molecules. rsc.orgmonash.edu

| Protecting Group/Strategy | Structure/Concept | Key Features & Typical Conditions |

|---|---|---|

| tert-Butyloxycarbonyl (Boc) | R-NH-C(=O)O-tBu | Stable to base and nucleophiles. Removed with mild to strong acid (e.g., TFA, HCl). |

| Phthalimide (Phth) | Cyclic imide structure | Robust protection for primary amines. Removed with hydrazine (B178648) (Ing-Gabriel synthesis) or under basic/acidic hydrolysis. rsc.org |

| Sulfonamides (e.g., Tosyl) | R-NH-SO2-Ar | Very stable to acidic and oxidative conditions. Removed using strong acid or dissolving metal reduction. youtube.com |

| Protecting-Group-Free Synthesis | Late-stage amine formation or selective reactions. | Increases step-economy and overall efficiency. Relies on chemoselective reagents or late-stage reduction of nitriles/azides. nih.gov |

Reactivity of the Thiazole Ring in this compound

The thiazole ring is an electron-rich aromatic system, yet it also possesses sites susceptible to both electrophilic and nucleophilic attack. The presence of the electron-donating 2-(methoxy)ethanamine substituent is expected to influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Studies on the Thiazole Moiety

The thiazole ring can undergo electrophilic aromatic substitution, typically at the C5 position, which is the most electron-rich carbon. The rate and regioselectivity of this reaction are influenced by the nature of the substituent at the C2 position. Electron-donating groups at C2 generally facilitate electrophilic attack at the C5 position. For this compound, the 2-alkoxy group is anticipated to direct electrophiles to the C5 position.

Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, while sulfonation can be accomplished with fuming sulfuric acid. youtube.comnih.gov The precise conditions for these reactions on this compound would require empirical determination to optimize yield and minimize side reactions.

Table 1: General Conditions for Electrophilic Aromatic Substitution on Thiazole Derivatives

| Reaction | Reagents | Typical Conditions | Expected Product with this compound |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | 2-((5-bromothiazol-2-yl)methoxy)ethanamine |

| Nitration | HNO₃, H₂SO₄ | 0 °C to Room Temperature | 2-((5-nitrothiazol-2-yl)methoxy)ethanamine |

| Sulfonation | Fuming H₂SO₄ (Oleum) | Room Temperature or gentle heating | 2-((2-(ethanaminemethoxy))thiazol-5-yl)sulfonic acid |

Nucleophilic Attack and Ring-Opening Reactions of the Thiazole Ring

The thiazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or quaternization of the ring nitrogen. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. However, in this compound, the C2 position is already substituted.

Ring-opening of the thiazole ring by nucleophiles is not a common reaction under normal conditions. It typically requires harsh conditions or specific activation of the ring. For instance, treatment with strong bases at high temperatures can lead to ring cleavage. However, specific studies detailing the nucleophilic attack and ring-opening of 2-alkoxy substituted thiazoles are limited.

Palladium-Catalyzed Cross-Coupling Reactions on Thiazole Halide Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this methodology, the thiazole ring of this compound would first need to be halogenated, typically at the C5 position as described in section 3.1.1. The resulting 5-halothiazole derivative can then participate in various cross-coupling reactions.

Common palladium-catalyzed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. For example, a 5-bromothiazole (B1268178) derivative could be coupled with an arylboronic acid (Suzuki coupling) to introduce an aryl group at the C5 position.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thiazoles

| Reaction Name | Coupling Partners | Catalyst/Ligand | Typical Conditions |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, Reflux |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | DMF, 100 °C |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, Room Temperature |

Transformations of the Primary Amine Functionality

The primary amine group in the side chain of this compound is a versatile functional handle for a variety of derivatization strategies.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

Primary amines readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and can be used to introduce a wide range of substituents.

For the acylation of this compound, the amine would be treated with an appropriate acyl chloride or anhydride (B1165640) in a solvent such as dichloromethane (B109758) or tetrahydrofuran, often with a tertiary amine base like triethylamine (B128534) to scavenge the generated acid. A similar protocol would be employed for sulfonylation using a sulfonyl chloride. For instance, the reaction of 2-aminothiazole (B372263) with various benzenesulfonyl chlorides in the presence of sodium carbonate in dichloromethane at room temperature has been reported to produce the corresponding sulfonamides in good yields. rsc.org

Table 3: General Conditions for Acylation and Sulfonylation of Primary Amines

| Reaction | Reagent | Base | Solvent | Typical Product |

| Acylation | Acetyl chloride | Triethylamine | Dichloromethane | N-(2-(thiazol-2-ylmethoxy)ethyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | N-(2-(thiazol-2-ylmethoxy)ethyl)benzenesulfonamide |

Alkylation and Reductive Amination for Secondary and Tertiary Amine Synthesis

The primary amine of this compound can be converted to secondary and tertiary amines through alkylation or reductive amination. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive amination is a more controlled method for the synthesis of secondary and tertiary amines. organic-chemistry.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

Table 4: Reductive Amination for the Synthesis of a Secondary Amine

| Carbonyl Compound | Reducing Agent | Solvent | Typical Product |

| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | N-benzyl-2-(thiazol-2-ylmethoxy)ethanamine |

| Acetone | Sodium borohydride | Methanol | N-isopropyl-2-(thiazol-2-ylmethoxy)ethanamine |

Schiff Base Formation and Imine Chemistry for Ligand Derivatization

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govniscpr.res.in This reaction is a cornerstone of ligand derivatization, allowing for the introduction of a wide variety of substituents and functionalities. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. niscpr.res.in

The formation of these imine-containing ligands is often straightforward, proceeding under mild conditions, such as refluxing in a suitable solvent like ethanol or glacial acetic acid. nih.govniscpr.res.in The resulting Schiff bases can be further modified. For instance, the imine bond can be reduced to a more stable secondary amine, or it can participate in cycloaddition reactions.

The thiazole moiety, in conjunction with the newly formed imine, can create powerful chelating ligands for various metal ions. The nitrogen atom of the thiazole ring and the imine nitrogen can coordinate to a metal center, forming stable complexes. nih.gov This property is of significant interest in the development of new catalysts, sensors, and materials with specific electronic or magnetic properties. The electronic properties of the aldehyde or ketone used in the Schiff base formation can influence the coordination properties of the resulting ligand.

A study on the synthesis of Schiff bases from naphtha[1,2-d]thiazol-2-amine demonstrated that the reaction with various substituted aromatic aldehydes proceeded efficiently. nih.gov While this is not the exact target molecule, the underlying chemistry of the amine on a thiazole-related scaffold reacting to form imines is directly comparable.

Table 1: Examples of Schiff Base Formation with Thiazole-containing Amines

| Amine Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | 2-Benzylideneaminonaphthothiazoles |

| 2-Amino benzothiazole (B30560) | Aromatic Aldehydes | N-(benzo[d]thiazol-2-yl)-1-arylmethanimines |

This table is illustrative and based on analogous reactions reported in the literature.

Diazotization and Subsequent Transformations of the Amine

The primary amine group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgyoutube.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). youtube.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, making it a powerful tool for the derivatization of the parent molecule. Some key reactions of diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt catalyst. youtube.com

Schiemann Reaction: Replacement of the diazonium group with fluoride (B91410) (F⁻) by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

Replacement by Iodide: Treatment with potassium iodide (KI) to introduce an iodine atom.

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution to form a hydroxyl group.

Coupling Reactions: Reaction with activated aromatic compounds (phenols, anilines) to form azo compounds, which are often colored dyes. youtube.comresearchgate.net

The stability of the diazonium salt of this compound would be a critical factor in its synthetic utility. While aliphatic diazonium salts are notoriously unstable, the proximity of the thiazole ring might influence its reactivity. organic-chemistry.org However, it is expected to be less stable than aromatic diazonium salts. The successful diazotization and subsequent reactions of other 2-aminothiazole derivatives suggest that these transformations are feasible. ias.ac.in

Table 2: Potential Transformations of the Diazonium Salt of this compound

| Reagent | Reaction Type | Potential Product |

| CuCl/HCl | Sandmeyer | 2-(Thiazol-2-ylmethoxy)ethyl chloride |

| CuBr/HBr | Sandmeyer | 2-(Thiazol-2-ylmethoxy)ethyl bromide |

| KI | Replacement | 2-Iodo-2-(thiazol-2-ylmethoxy)ethane |

| H₂O, Δ | Hydrolysis | 2-(Thiazol-2-ylmethoxy)ethanol |

| Phenol | Azo Coupling | Azo dye derivative |

This table presents hypothetical products based on established diazonium salt chemistry.

Modifications and Stability of the Ether Linkage

The ether linkage in this compound is generally a stable functional group. openstax.orgmdma.ch However, under certain conditions, it can be cleaved or may undergo degradation.

Cleavage Reactions of the Methoxy (B1213986) Ether under Various Conditions

Ether cleavage typically requires harsh conditions, most commonly strong acids. openstax.orglibretexts.orglongdom.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The subsequent cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. openstax.orgwikipedia.org

Acidic Conditions: Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures is the most common method for ether cleavage. openstax.orglibretexts.org Hydrochloric acid (HCl) is generally less effective. openstax.org For this compound, the cleavage would likely occur via an Sₙ2 mechanism at the ethyl end of the ether, given that it is a primary carbon, to yield 2-aminothiazole-2-methanol and a haloethane. However, the stability of the thiazole ring under these harsh conditions would need to be considered.

Basic Conditions: Ethers are generally resistant to cleavage by bases. openstax.org However, very strong bases like organolithium reagents can induce cleavage, particularly in cyclic ethers. longdom.orgwikipedia.org For an acyclic ether like the one in the target molecule, this is less common.

Table 3: Conditions for Ether Cleavage

| Reagent | Conditions | Mechanism | Potential Products |

| HBr or HI | Strong acid, heat | Sₙ2 | 2-(Bromomethyl)thiazole and ethanol, or Thiazol-2-ylmethanol and bromoethanamine |

| BBr₃ | Lewis acid | Sₙ2 | Similar to HBr/HI |

The exact products would depend on the regioselectivity of the cleavage.

Oxidative Stability and Potential Degradation Pathways of the Ether Bridge

Ethers are relatively resistant to oxidation. However, the ether bridge in this compound could be susceptible to degradation under strong oxidizing conditions. The presence of the thiazole ring and the amine group might influence its stability.

One potential degradation pathway could involve the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen, particularly in the presence of light and oxygen. These hydroperoxides can then decompose, leading to cleavage of the C-O bond.

Enzymatic degradation is another possibility. For instance, certain peroxidase enzymes, in the presence of hydrogen peroxide, can generate hydroxyl radicals that can attack and degrade thiazole-containing compounds. nih.gov A study on the degradation of Thioflavin T, a thiazole-containing dye, showed that it could be degraded by a chloroperoxidase enzyme system. nih.gov While not directly targeting the ether linkage, this demonstrates the potential for enzymatic degradation of the thiazole moiety, which could destabilize the entire molecule.

Multi-Component Reactions (MCRs) Incorporating this compound as a Core Component

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. nih.gov The primary amine functionality of this compound makes it an excellent candidate for participation in several well-known MCRs.

Ugi Reaction: This is a four-component reaction between an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.govtechniques-ingenieur.fr By using this compound as the amine component, a diverse library of complex molecules can be generated. The resulting products would be α-acylamino carboxamides containing the thiazole moiety. researchgate.net

Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. organic-chemistry.org While the primary amine of our target molecule is not a direct participant in the classical Passerini reaction, it could be incorporated into the starting materials, for example, by first reacting it to form a component that can then participate in the MCR.

The ability to incorporate the this compound scaffold into complex molecules through MCRs opens up avenues for the rapid generation of compound libraries for various screening purposes.

Table 4: Potential Ugi Reaction with this compound

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Potential Product |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acetamido-N-(tert-butyl)-N-(2-(thiazol-2-ylmethoxy)ethyl)benzamide |

| Acetone | Formic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-formamido-2-methyl-N-(2-(thiazol-2-ylmethoxy)ethyl)propanamide |

This table presents hypothetical products of the Ugi reaction.

Chemo-Selective Derivatization Strategies for Complex Molecule Synthesis

The presence of multiple reactive sites in this compound (the primary amine, the ether, and the thiazole ring) necessitates chemo-selective derivatization strategies for the synthesis of complex molecules where only one site is intended to react. organic-chemistry.org This can be achieved through the use of protecting groups or by carefully controlling the reaction conditions.

Protection of the Amine: The primary amine is often the most reactive nucleophilic site. To perform reactions at other parts of the molecule, the amine can be temporarily protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgtcichemicals.com These groups can be introduced under specific conditions and later removed without affecting the rest of the molecule. tcichemicals.com For example, a Boc group is stable to basic conditions but can be removed with acid. tcichemicals.com

Orthogonal Protecting Group Strategy: If a molecule contains more than one functional group that needs protection, an orthogonal protecting group strategy can be employed. organic-chemistry.org This involves using protecting groups that can be removed under different conditions. For instance, one could protect the amine with a Boc group and a hydroxyl group elsewhere in the molecule with a silyl (B83357) ether. The Boc group can be removed with acid, leaving the silyl ether intact, and the silyl ether can be removed with fluoride ions, leaving the Boc group untouched.

Reaction Condition Control: In some cases, chemo-selectivity can be achieved by carefully choosing the reaction conditions. For example, acylation of the amine might be favored at lower temperatures, while ether cleavage would require much harsher conditions.

These strategies are fundamental in multi-step organic synthesis and would be crucial for the controlled and selective derivatization of this compound to build complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Research of 2 Thiazol 2 Ylmethoxy Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-(Thiazol-2-ylmethoxy)ethanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, confirming its constitution and stereochemistry.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques for Probing Connectivity and Proximity.

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments.

1D NMR (¹H, ¹³C, ¹⁵N): The ¹H NMR spectrum provides initial information on the number and type of protons present. The aromatic protons on the thiazole (B1198619) ring are expected to appear in the downfield region, while the aliphatic protons of the ethanamine and methoxy (B1213986) groups will resonate upfield. chemicalbook.com The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, with the thiazole ring carbons appearing at lower field due to the influence of the heteroatoms. researchgate.net ¹⁵N NMR, although less common, can directly probe the nitrogen environments of the thiazole ring and the primary amine.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, establishing the connectivity between adjacent protons. For instance, it would show a correlation between the two methylene (B1212753) groups (-CH₂-CH₂-) in the ethanamine side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edu This is crucial for assigning the proton signal to its corresponding carbon atom, for example, linking the thiazole H-4 and H-5 protons to their respective carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) couplings between protons and carbons. columbia.edu It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include the one between the methoxy protons (-OCH₂) and the thiazole C-2 carbon, and between the ethanamine protons and the methoxy carbon, confirming the ether linkage. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are foundational for its structural verification.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|---|

| Thiazole C-2 | ~168 | - | - | C4, C5, CH₂ (methoxy) |

| Thiazole C-4 | ~143 | ~7.8 | d | C2, C5 |

| Thiazole C-5 | ~118 | ~7.3 | d | C2, C4 |

| Methoxy -CH₂- | ~70 | ~4.8 | s | C2 (thiazole), CH₂ (ethanamine) |

| Ethanamine -O-CH₂- | ~68 | ~3.7 | t | CH₂ (methoxy), CH₂ (amine) |

Predicted values are based on typical shifts for thiazole and alkoxyamine substructures.

Dynamic NMR Studies on Conformational Exchange and Rotational Barriers.

Molecules are not static entities, and Dynamic NMR (DNMR) spectroscopy is employed to study their conformational flexibility and the energy barriers associated with these changes. For this compound, several dynamic processes could be investigated:

Rotation around single bonds: The molecule possesses several rotatable single bonds, such as the C-O and C-C bonds in the side chain. At low temperatures, rotation around these bonds may become slow on the NMR timescale, leading to the appearance of multiple signals for what appears to be a single group of atoms at room temperature.

Conformational Isomerization: The flexibility of the ethanamine side chain allows for multiple conformations. DNMR can be used to determine the activation energy for the interconversion between these conformers. Studies on similar flexible molecules have shown that free energy barriers for such processes can be quantified. researchgate.net

By analyzing the changes in NMR spectra at different temperatures, researchers can calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these rotational and conformational exchange processes, providing a deeper understanding of the molecule's dynamic behavior in solution. researchgate.net

Solid-State NMR for Polymorph Characterization.

The physical properties of a solid-state compound are highly dependent on its crystal packing, a phenomenon known as polymorphism. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphic forms. jocpr.comrsc.org Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. taylorandfrancis.com

If this compound can exist in multiple crystalline forms, each polymorph will have a unique arrangement of molecules in the crystal lattice. These differences in intermolecular interactions and molecular conformation will result in distinct ¹³C and ¹⁵N chemical shifts in the SSNMR spectra. researchgate.net Therefore, SSNMR can be used to:

Distinguish between different polymorphs and amorphous forms. jocpr.com

Quantify the amount of each polymorph in a mixed sample.

Provide insights into the molecular packing and hydrogen bonding networks within the crystal structure.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis.

Mass spectrometry is a key analytical technique that provides information about the mass, and by extension, the molecular formula and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of a molecule from its exact mass. For this compound (C₆H₁₀N₂OS), the expected exact mass of its protonated molecular ion [M+H]⁺ can be calculated precisely. Experimental measurement of this value by HRMS serves as definitive proof of the compound's elemental composition, a critical step in its identification. nih.gov

Elemental Composition Data for this compound

| Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₆H₁₀N₂OS | [M+H]⁺ | 159.0587 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Information.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is like a fingerprint for the molecule, providing valuable structural information.

For this compound, the protonated molecule ([M+H]⁺, m/z 159.1) would be expected to fragment via several predictable pathways based on the functional groups present:

Cleavage of the C-O ether bond: This is often a facile fragmentation, leading to the formation of a thiazolyl-methyl cation (m/z 114.0) and a neutral ethanamine fragment, or a protonated ethanamine fragment (m/z 46.1) and a neutral thiazole-methanol.

Alpha-cleavage adjacent to the amine: The bond between the two methylene carbons in the ethanamine chain can break, leading to the formation of a characteristic iminium ion [CH₂=NH₂]⁺ at m/z 30.0. This is a common fragmentation for primary amines. docbrown.info

Fragmentation of the thiazole ring: The heterocyclic ring itself can undergo cleavage, typically involving the loss of small neutral molecules like HCN or acetylene, a pattern observed in the fragmentation of other thiazole derivatives. researchgate.netresearchgate.net

The following table summarizes the plausible fragmentation pathways and the expected major fragment ions in the MS/MS spectrum.

Predicted MS/MS Fragmentation Data for [C₆H₁₀N₂OS + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 159.1 | 114.0 | C₂H₅NO | Thiazol-2-ylmethyl cation |

| 159.1 | 99.1 | C₂H₆N₂ | Thiazole-S-CH₂ cation |

| 159.1 | 86.0 | C₃H₅N | Thiazole ring fragment |

By carefully analyzing these fragment ions, the connectivity of the original molecule can be pieced together, corroborating the structural information obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the structural nuances of molecules. For this compound, these techniques provide detailed insights into the characteristic vibrations of its constituent thiazole, ether, and amine moieties.

The vibrational spectrum of this compound is a composite of the vibrational modes of its fundamental building blocks. The thiazole ring, an aromatic heterocycle, exhibits a series of characteristic stretching and bending vibrations. cdnsciencepub.comwikipedia.org The C-H stretching vibrations of the thiazole ring are typically observed in the region of 3100-3000 cm⁻¹. cdnsciencepub.com The ring stretching vibrations, involving the C=C, C=N, and C-S bonds, give rise to a set of bands in the 1650-1300 cm⁻¹ region. cdnsciencepub.comresearchgate.net

The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is typically a strong band appearing in the range of 1260-1000 cm⁻¹, while the symmetric stretch is often weaker and found at a slightly lower wavenumber.

The primary amine group (-NH₂) displays characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region. Typically, two bands are observed, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is found in the 1650-1580 cm⁻¹ range. nih.gov

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Thiazole | C-H Stretch | 3100 - 3000 |

| Ring Stretch (C=C, C=N, C-S) | 1650 - 1300 | |

| Ether | Asymmetric C-O-C Stretch | 1260 - 1000 |

| Symmetric C-O-C Stretch | Lower than asymmetric stretch | |

| Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

The flexibility of the methoxy and ethanamine side chains in this compound allows for the existence of multiple conformers. iu.edu.saresearchgate.net Vibrational spectroscopy is a sensitive probe of these conformational changes, as different spatial arrangements of the atoms lead to distinct vibrational frequencies. mdpi.com For instance, the C-O-C and C-C stretching modes of the side chains can exhibit different band positions and intensities depending on the rotational isomers present. iu.edu.sa

Intermolecular interactions, particularly hydrogen bonding involving the amine group and the nitrogen atom of the thiazole ring, can significantly influence the vibrational spectra. tandfonline.com Hydrogen bonding leads to a broadening and red-shifting of the N-H stretching bands. nih.gov These spectral changes can be used to study the strength and nature of these interactions in the solid state or in solution.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

Table 2: Expected Bond Parameters for the Thiazole Ring in this compound based on Related Structures

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| S-C2 | ~1.72 | C5-S-C2 | ~89 |

| C2-N3 | ~1.37 | S-C2-N3 | ~115 |

| N3-C4 | ~1.38 | C2-N3-C4 | ~110 |

| C4-C5 | ~1.36 | N3-C4-C5 | ~116 |

| C5-S | ~1.71 | C4-C5-S | ~110 |

Note: These values are approximations based on published crystal structures of other thiazole derivatives and may vary for the specific compound.

The crystal packing of this compound and its derivatives is expected to be governed by a variety of non-covalent interactions. tandfonline.comnih.gov The primary amine group is a potent hydrogen bond donor, while the thiazole nitrogen and the ether oxygen can act as hydrogen bond acceptors. nih.govtandfonline.com These hydrogen bonds are likely to play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures. tandfonline.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. unipi.it These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical analysis of chiral derivatives of this compound.

Should a chiral center be introduced into the molecule, for instance, by substitution on the ethanamine side chain, the resulting enantiomers will exhibit mirror-image CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter. nih.gov Theoretical calculations can be employed to simulate the chiroptical spectra and aid in the assignment of the absolute configuration. nih.gov

The study of chiroptical properties is crucial for understanding the biological activity of chiral molecules, as different enantiomers often exhibit distinct pharmacological profiles. unipi.it For chiral derivatives of this compound, chiroptical spectroscopy would be an essential tool for their complete structural and stereochemical characterization. ugr.esrsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 Thiazol 2 Ylmethoxy Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(thiazol-2-ylmethoxy)ethanamine. These methods provide a detailed picture of the molecule's fundamental properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations provide optimized bond lengths, bond angles, and dihedral angles. asianpubs.org

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Thiazole) | ~1.73 Å |

| C=N Bond Length (Thiazole) | ~1.31 Å |

| C-C Bond Length (Thiazole) | ~1.38 Å |

| C-O-C Bond Angle | ~112° |

Note: These are representative values based on DFT studies of similar thiazole (B1198619) derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MEP map highlights regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map is expected to show the most negative potential (red regions) localized around the nitrogen atom of the thiazole ring and the nitrogen atom of the terminal amine group. These areas are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group and the thiazole ring will exhibit positive potential (blue regions), indicating their susceptibility to interaction with nucleophiles. The oxygen atom of the methoxy (B1213986) group also contributes to the negative potential landscape.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reaction Pathways.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. asianpubs.org

In this compound, the HOMO is anticipated to be distributed primarily over the thiazole ring and the nitrogen atom of the ethanamine group, reflecting the main nucleophilic centers. The LUMO is likely centered on the thiazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on similar thiazole derivatives have been used to determine these orbital energies and predict their reactivity. asianpubs.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.0 eV |

Note: These values are estimations based on published data for structurally related thiazole compounds. asianpubs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies).

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the structural elucidation of new compounds. For this compound, DFT calculations can forecast its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the thiazole ring, the methylene (B1212753) groups of the ethoxy chain, and the amine group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Theoretical calculations of vibrational frequencies in the IR spectrum can help to assign the observed experimental bands to specific molecular motions, such as C-H stretches, C=N stretches of the thiazole ring, and N-H bends of the amine group. Studies on other thiazole derivatives have demonstrated good agreement between theoretically calculated and experimentally observed spectroscopic data. mdpi.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H4 | ~7.2 | ~115 |

| Thiazole-H5 | ~7.7 | ~142 |

| Thiazole-C2 | - | ~168 |

| -O-CH₂- | ~4.5 | ~70 |

| -CH₂-N | ~3.0 | ~40 |

Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility.

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Exploration of Conformational Space and Intramolecular Dynamics in Different Environments.

MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. The flexibility of the methoxyethanamine (B8433553) side chain is of particular interest, as its orientation can influence how the molecule interacts with its environment.

By simulating the molecule in different solvents, such as water or a non-polar medium, it is possible to understand how the environment affects its conformational preferences and intramolecular dynamics. For instance, in a polar solvent, conformations that expose the polar amine and ether groups are likely to be favored. Such simulations are crucial for understanding the behavior of the molecule in a biological context. Studies on similar flexible molecules have shown that MD simulations can effectively map out the accessible conformational states and their relative populations. nih.govrsc.org

Analysis of Solvent Effects on Compound Conformation and Stability

A theoretical conformational analysis would involve scanning the potential energy surface (PES) by systematically rotating the key dihedral angles. For each conformation, the energy can be calculated in the gas phase and, more importantly, in various solvents using implicit or explicit solvent models. This allows for an understanding of how the solvent environment affects conformational preference and stability.

In non-polar solvents (e.g., cyclohexane), intramolecular hydrogen bonding between the terminal amine (NH2) group and the thiazole nitrogen atom might be favored, leading to a more compact, folded conformation. In polar protic solvents (e.g., water, ethanol), intermolecular hydrogen bonds with solvent molecules would dominate, favoring more extended, linear conformations that maximize solvent exposure. researchgate.net DFT calculations on related benzothiazole (B30560) derivatives have identified multiple stable conformers, indicating a complex energy landscape. mdpi.com The relative energies of these conformers are expected to shift significantly with solvent polarity.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (DFT B3LYP/6-31G)*

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| A (Folded) | 60° (gauche) | 0.00 | 1.85 |

| B (Extended) | 180° (anti) | 1.20 | 0.00 |

| C (Partially Folded) | -60° (gauche) | 0.15 | 1.60 |

This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in flexible molecules.

The results would likely show that while a folded conformer might be most stable in a vacuum, an extended conformer is significantly stabilized in an aqueous environment due to favorable solvation of the polar amine and ether functionalities.

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical Perspective)

Given the broad biological activities of 2-aminothiazole (B372263) derivatives, this compound could be proposed to interact with several biological targets. These include bacterial enzymes like DNA gyrase or tubulin, and human enzymes such as kinases or cyclooxygenases (COX). nih.govnih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a target protein. researchgate.net

Computational Assessment of Binding Affinity with Proposed Biological Targets

For a hypothetical study, we can propose Cyclooxygenase-2 (COX-2) as a biological target, as other thiazole derivatives have been investigated as anti-inflammatory agents targeting this enzyme. nih.gov Docking simulations would be performed using software like AutoDock or Glide to place various conformations of this compound into the COX-2 active site (e.g., PDB ID: 5IKR).

The primary output of a docking simulation is a scoring function value, which estimates the binding free energy (ΔG_bind). A more negative score indicates a stronger predicted binding affinity. Studies on related thiazole derivatives docked against various enzymes have shown binding energies ranging from -6.0 to -9.0 kcal/mol. researchgate.netnih.gov

Table 2: Hypothetical Docking Scores and Binding Affinities for this compound Against Proposed Targets

| Proposed Target | PDB ID | Docking Score (kcal/mol) | Predicted Ki (µM) |

| COX-2 | 5IKR | -7.8 | 1.5 |

| Bacterial Tubulin | 1VSA | -7.2 | 4.2 |

| EGFR Kinase | 2J78 | -8.5 | 0.4 |

This table contains hypothetical data for illustrative purposes, reflecting typical values from molecular docking studies on similar scaffolds.

These hypothetical results suggest that the compound could exhibit inhibitory potential against multiple targets, with a particularly strong predicted affinity for the EGFR kinase domain, a common target for anticancer 2-aminothiazole compounds.

Analysis of Predicted Interaction Hotspots and Binding Modes

A detailed analysis of the docked pose reveals the specific molecular interactions responsible for binding. For the proposed interaction with a kinase like EGFR, the following interactions would be typical:

Hydrogen Bonding: The thiazole nitrogen and the primary amine are key hydrogen bond donors and acceptors. The thiazole ring nitrogen could form a crucial hydrogen bond with the "hinge region" backbone of the kinase (e.g., with a methionine residue), a canonical interaction for many kinase inhibitors. The terminal amine could form additional hydrogen bonds with nearby acidic residues or backbone carbonyls. researchgate.net

Hydrophobic Interactions: The ethyl linker and parts of the thiazole ring could engage in van der Waals contacts within hydrophobic pockets of the active site.

Pi-Stacking: The aromatic thiazole ring could form π-π stacking or T-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and guide further optimization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a compound's structural features (descriptors) with its biological activity or physicochemical properties.

Development of Predictive Models Based on Structural Features for Hypothetical Biological or Chemical Properties

To develop a QSAR model for a series of analogues based on the this compound scaffold, one would first synthesize a library of related compounds and test their activity (e.g., IC50 for enzyme inhibition). Then, various molecular descriptors would be calculated for each compound.

Electronic Descriptors: Charges on specific atoms (e.g., thiazole nitrogen, amine nitrogen), HOMO/LUMO energies, and dipole moment, often calculated using DFT. mdpi.comnih.gov

Steric Descriptors: Molecular weight, molar volume, and specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the compound's lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed activity. A hypothetical QSAR equation for COX-2 inhibition might look like:

pIC50 = 0.65 * ClogP - 0.21 * (LUMO) + 1.5 * (Charge_N3) + 3.4

Such a model, once validated, can predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis. QSAR studies on other thiazole derivatives have successfully created models with high predictive power. nih.govresearchgate.net

Pharmacophore Modeling for Rational Design of Analogues

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. nih.govyoutube.com Based on the predicted binding mode of this compound in a target like a kinase, a pharmacophore model could be constructed.

Key features might include:

A hydrogen bond acceptor (the thiazole nitrogen).

A hydrogen bond donor (the terminal amine).

A hydrophobic feature (the ethyl bridge).

An aromatic ring feature (the thiazole ring).

This model serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. It also guides the rational design of analogues. For example, the model might suggest that increasing the distance between the hydrogen bond donor and the aromatic ring could improve binding. This could lead to the design of analogues with longer linker chains, such as 2-(Thiazol-2-ylpropoxy)ethanamine, for theoretical evaluation and eventual synthesis.

Research Applications of 2 Thiazol 2 Ylmethoxy Ethanamine in Chemical Biology and Pre Clinical Medicinal Chemistry

2-(Thiazol-2-ylmethoxy)ethanamine as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive primary amine and a functionalizable thiazole (B1198619) ring, makes it a highly valuable starting material in organic synthesis. These reactive handles allow for its incorporation into a multitude of more complex molecular frameworks.

Incorporation into Complex Heterocyclic Systems and Macrocycles

The primary amine of this compound serves as a key nucleophilic point for elaboration. It can readily participate in reactions to form amides, sulfonamides, and imines, facilitating its integration into larger heterocyclic systems. For instance, synthetic strategies involving the condensation of amines with other reactive moieties are fundamental to building complex drug-like molecules. nih.gov

Furthermore, this building block is well-suited for the synthesis of macrocycles, a class of molecules of great interest in drug discovery due to their ability to modulate challenging protein-protein interactions. nih.gov Recent biocompatible methods for synthesizing macrocyclic peptides have utilized the reaction between an N-terminal cysteine and a C-terminal nitrile to form a thiazoline (B8809763) ring, which can be subsequently oxidized to a thiazole. rsc.orgresearchgate.netnih.gov The this compound scaffold could be envisioned as a key component in similar macrocyclization strategies, where the ethanamine moiety provides a flexible linker within the macrocyclic ring. The synthesis of thiazoles from N-propargylamines also highlights the versatility of synthetic routes available to create complex thiazole-containing structures. beilstein-journals.org

Scaffold for the Construction of Diverse Chemical Libraries for Screening

In modern drug discovery, the generation of chemical libraries around a central scaffold is a common strategy for identifying new biological activities. The this compound core is an ideal starting point for creating such libraries. The thiazole ring and the primary amine are both amenable to a wide range of chemical modifications, allowing for the rapid generation of a diverse set of analogues.

Thiazole-based libraries have been successfully used in fragment-based screening campaigns to identify hits for various biological targets. nih.gov For example, libraries of thiazolidine (B150603) and thiazole derivatives have been screened to identify compounds with antileishmanial activity. nih.gov A library built upon the this compound scaffold could be generated by acylating the primary amine with a diverse set of carboxylic acids or by performing reactions on the thiazole ring itself. This approach, often referred to as parallel synthesis, can produce hundreds or thousands of related compounds that can then be screened in high-throughput assays to identify molecules that interact with a specific protein or pathway. The synthesis of novel thiazol-2-amines via the Mannich reaction with secondary amines is an example of a highly efficient procedure for generating such libraries. nih.gov

Rational Design of Derivatives for Biological Target Engagement Studies (In Vitro)

Rational drug design aims to create new molecules with specific biological activities based on a known three-dimensional structure of the target or the pharmacophore of known active compounds. The this compound structure provides a foundation for the rational design of new derivatives for in vitro studies.

Exploration of Bioisosteric Replacements on the Thiazole Moiety and Ethanamine Side Chain

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.gov The thiazole ring in this compound can be considered a bioisostere of other aromatic or heteroaromatic rings. For example, the thienyl group is often used as a bioisosteric replacement for a phenyl ring. nih.gov Similarly, the thiazole itself can be replaced by other five-membered heterocycles like oxadiazoles, thiadiazoles, or pyrazoles to probe the importance of the specific heteroatom arrangement for biological activity. mdpi.com

The ethanamine side chain can also be modified. The length of the alkyl chain can be varied, or the ether linkage could be replaced with an amide or other functional group to alter the flexibility and hydrogen bonding capacity of the molecule. For instance, the 1,2,3-triazole moiety is a well-established surrogate for an amide bond. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Thiazole Ring | Phenyl, Pyridine (B92270), Thiophene, Oxadiazole | To modify aromaticity, hydrogen bonding capacity, and metabolic stability. nih.gov |

| Ether Linkage (-O-) | Amide (-C(O)NH-), Methyleneaminoxy (-C=NO-), 1,2,3-Triazole | To alter rigidity, polarity, and hydrogen bonding potential. nih.gov |

| Ethanamine Chain | Propylamine, Butylamine, Piperidine | To explore the optimal distance and vector for target interaction. |

Design of Linkers for Bioconjugation and Development of Molecular Probes

The terminal primary amine of this compound is a prime functional handle for bioconjugation. This allows the molecule to be attached to larger biomolecules such as proteins, antibodies, or nucleic acids. This is particularly useful for creating molecular probes to study biological systems.

For example, the amine can be acylated with a molecule containing a reporter group, such as a fluorophore or a biotin (B1667282) tag. The resulting probe can then be used in cellular imaging or affinity purification experiments to identify the binding partners of the thiazole-containing part of the molecule. Furthermore, the amine can be used to attach the molecule to a solid support for use in affinity chromatography or to create linkers for Antibody-Drug Conjugates (ADCs). ub.edu The design of these linkers is critical as it influences the stability and release of the payload. ub.edu

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. By systematically modifying a lead compound, researchers can identify the key chemical features responsible for its effects. Although direct SAR studies on this compound are not widely published, a wealth of information from related thiazole-containing molecules can guide the design of such studies.

For example, SAR studies on a series of 2-aminothiazole (B372263) derivatives have shown that the nature of the substituents on the amine and at other positions of the thiazole ring can have a significant impact on antimicrobial activity. nih.gov In other studies, the substitution pattern on a phenyl ring attached to the thiazole core was found to be crucial for anticancer activity. ijper.org Specifically, substitutions at the 4-position of a benzyl (B1604629) ring were found to be essential for maximum activity. ijper.org Similarly, for a series of thiazole derivatives evaluated as anti-inflammatory agents, specific substitutions led to potent and selective inhibition of COX-2. nih.gov

The following table summarizes hypothetical SAR explorations based on findings from related thiazole analogues:

| Position of Modification | Type of Modification | Predicted Impact on Activity (Based on Analogues) | Reference |

| Thiazole C4-position | Substitution with aryl or heteroaryl groups | Can significantly influence potency and selectivity against various targets like kinases or parasites. | ijper.orgnih.gov |

| Thiazole C5-position | Introduction of small substituents | Can modulate activity; bulky groups may be detrimental. | nih.gov |

| Ethanamine Nitrogen | Acylation with various aromatic/aliphatic acids | The nature of the amide substituent can drastically alter biological activity (e.g., antimicrobial effects). | nih.gov |

| Ethanamine Nitrogen | Alkylation or incorporation into a heterocyclic ring | Can impact selectivity and physical properties. | nih.gov |

| Methoxy (B1213986) Linker | Replacement with alternative linkers (e.g., thioether, amide) | Would likely alter the conformation and physicochemical properties, impacting target binding. | nih.gov |

These examples demonstrate that the this compound scaffold is a promising starting point for SAR studies. By systematically creating analogues with modifications at the thiazole ring, the linker, and the terminal amine, researchers can probe the chemical space around this scaffold to develop potent and selective modulators of biological targets.

Systematic Modification and In Vitro Evaluation of Derivatives for Specific Biological Activities

The systematic modification of thiazole-based structures is a common strategy to discover compounds with potent and selective biological activities. By altering substituents on the thiazole ring and modifying the side chains, researchers can probe the structure-activity relationships (SAR) that govern a compound's efficacy. For instance, various thiazole derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and antimicrobial agents.

One area of investigation is the development of acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease. A study on thiazole-based derivatives revealed that systematic modifications can lead to potent AChE inhibitory activity. nih.gov For example, the introduction of different substituents on the thiazole ring and the imino-thiazolidinone moiety resulted in a range of inhibitory concentrations (IC50). nih.gov

| Compound | Description | IC50 (nM) for AChE Inhibition | Relative Potency (%) |

| 8 | Ethyl analogue | 500.56 | < 25 |

| 10 | Benzyl analogue | 103.24 | > 50 |

| 16 | Benzyl analogue | 108.94 | > 50 |

| 29 | Benzylidene derivative | - | - |

| 31 | Benzylidene derivative | - | 25-50 |

| 33 | 2,4-dichlorobenzylidene derivative | - | 25-50 |

These findings suggest that the this compound scaffold could be similarly modified to develop novel AChE inhibitors. The ethylamine (B1201723) side chain could be functionalized, and various substituents could be introduced onto the thiazole ring to explore their impact on inhibitory potency.

Furthermore, thiazole derivatives have been investigated for their antimicrobial and antifungal properties. In one study, a series of 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines and their copper(II) complexes were synthesized and tested against various microbial strains. nih.gov The minimum inhibitory concentration (MIC) was used to quantify their activity. nih.gov

| Compound | Target Organism | MIC (µg/mL) |

| L1 | Bacterial strains | 128 |

| L1 | C. glabrata | 32 |

| L3 | C. glabrata | 64 |

| Cu(L2)Cl2 | C. glabrata | 64 |

| Cu(L3)Cl2 | C. glabrata | 64 |

| Cu(L1)2Cl2 | C. glabrata | > 1024 |

These results highlight the potential of thiazole-based compounds as antimicrobial agents. Systematic modification of the this compound core, such as by introducing different aryl groups or forming metal complexes, could lead to the discovery of new and effective antimicrobial drugs.

Elucidation of Key Pharmacophoric Features Governing Target Binding and Modulatory Effects

Pharmacophore modeling is a crucial computational tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach helps in understanding the SAR and in designing new molecules with improved affinity and selectivity.